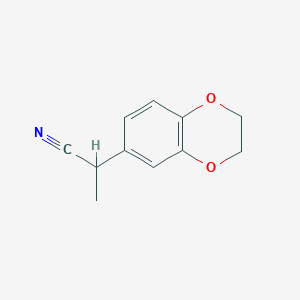

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile” can be determined using various spectroscopy techniques, such as IR, 1H NMR, 13C NMR, and EI-MS . These techniques can provide detailed information about the compound’s structure, including the types of atoms present, their arrangement, and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions involving “this compound” can vary depending on the specific structure of the compound and the conditions under which the reactions are carried out . For example, the compound may undergo different reactions when exposed to different reagents or when heated to different temperatures .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques . These properties can include the compound’s molecular weight, purity, physical form (e.g., liquid or powder), and storage temperature .Mecanismo De Acción

Target of Action

The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts this pathway, leading to an increase in acetylcholine levels and potentially affecting various physiological processes.

Result of Action

The inhibition of cholinesterase enzymes by this compound can lead to an increase in acetylcholine levels in the nervous system . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, in the context of Alzheimer’s disease, increased acetylcholine levels can potentially improve cognitive function .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile in lab experiments is that it has been shown to have relatively low toxicity in animal models. Additionally, this compound has been shown to have a high affinity for the 5-HT1A receptor, which could make it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound in lab experiments is that its synthesis is a complex process that requires expertise in organic chemistry. Additionally, the effects of this compound on human subjects are not well understood, which could limit its potential therapeutic applications.

Direcciones Futuras

There are a number of future directions for research on 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile. One area of interest is in the development of new compounds that are structurally similar to this compound but have improved pharmacokinetic properties. Additionally, further research is needed to understand the effects of this compound on human subjects, which could have implications for its potential therapeutic applications. Finally, more research is needed to understand the molecular mechanisms underlying the effects of this compound on neurotransmitter systems in the brain.

Métodos De Síntesis

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile can be synthesized using a multi-step process involving the reaction of propiophenone with various reagents to form the benzodioxin ring system. The final step involves the addition of a nitrile group to the propionyl moiety. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.

Aplicaciones Científicas De Investigación

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation could have implications for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

Safety and Hazards

The safety and hazards associated with “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile” can depend on its specific structure and the conditions under which it is used . For example, the compound may be harmful if swallowed, inhaled, or if it comes into contact with the skin . Therefore, appropriate safety precautions should be taken when handling this compound .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITKDHSNCCWFKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)

![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)

![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)

![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2923792.png)

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2923795.png)

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2923800.png)